molecular formula C10H15BClNO3 B1418068 (3-Morpholinophenyl)boronic acid hydrochloride CAS No. 863248-20-8

(3-Morpholinophenyl)boronic acid hydrochloride

Cat. No.: B1418068
CAS No.: 863248-20-8
M. Wt: 243.5 g/mol
InChI Key: XYNTWIZVTNRUME-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 3-Morpholinophenylboronic Acid Hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the action of 3-Morpholinophenylboronic Acid Hydrochloride is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a key process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 3-Morpholinophenylboronic Acid Hydrochloride is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

(3-Morpholinophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the interaction with enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme inhibition and protein interactions . For example, it can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity. Additionally, this compound can bind to carbohydrate molecules, making it useful in glycoprotein and glycolipid studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a stable complex . For example, it can inhibit serine proteases by binding to the serine residue in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the culture medium . This suggests that the compound can induce long-lasting changes in cellular processes, possibly through epigenetic modifications or other stable alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, leading to the disruption of critical cellular functions. Threshold effects have been observed, with certain dosages required to achieve specific biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, this compound can interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals or post-translational modifications . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinophenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: (3-Morpholinophenyl)boronic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific synthetic applications, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNTWIZVTNRUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660676
Record name [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-20-8
Record name [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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